3-[(Ethylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
Ethyl {6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with a trifluoromethyl-substituted phenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science .
Preparation Methods
The synthesis of ethyl {6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide involves several synthetic routes. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity of the compound .
Chemical Reactions Analysis
Ethyl {6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Ethyl {6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide has a wide range of scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl {6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, leading to the inhibition or activation of specific biological processes. For example, it may inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl {6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and applications.
Triazolo[4,3-a]pyrazine derivatives: These compounds also contain a triazole ring but are fused with a pyrazine ring instead of a thiadiazole ring, resulting in different chemical and biological properties.
The uniqueness of ethyl {6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide lies in its specific combination of structural features, which contribute to its diverse range of applications and biological activities.
Properties
Molecular Formula |
C13H11F3N4S2 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-(ethylsulfanylmethyl)-6-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H11F3N4S2/c1-2-21-7-10-17-18-12-20(10)19-11(22-12)8-3-5-9(6-4-8)13(14,15)16/h3-6H,2,7H2,1H3 |
InChI Key |
LQOJMXDCAXYMNL-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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